molecular formula C20H21FN4OS B2496031 N-cyclohexyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1298061-54-7

N-cyclohexyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2496031
CAS No.: 1298061-54-7
M. Wt: 384.47
InChI Key: QFEFBLBZDSCAEI-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21FN4OS and its molecular weight is 384.47. The purity is usually 95%.
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Biological Activity

N-cyclohexyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carboxamide, also referred to as compound 1298061-54-7, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

  • Molecular Formula : C₁₈H₁₈FN₃OS
  • Molecular Weight : 347.42 g/mol
  • CAS Number : 1298061-54-7

The biological activity of this compound is primarily attributed to its structure, which includes a pyrazole ring and a thiazole moiety. These structural components are known to interact with various biological targets, including kinases and other enzymes involved in cancer progression and inflammation.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases involved in cellular signaling pathways that regulate cell growth and survival.
  • Anti-inflammatory Activity : By modulating inflammatory pathways, it may reduce the production of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound.

Study Cell Line/Model IC₅₀ (µM) Activity
Study 1MCF7 (Breast Cancer)3.79Anticancer
Study 2SF-268 (CNS Cancer)12.50Anticancer
Study 3NCI-H460 (Lung Cancer)42.30Anticancer
Study 4Inflammation ModelNot specifiedAnti-inflammatory

Case Studies

  • Anticancer Activity
    • In a study published by Bouabdallah et al., this compound exhibited significant cytotoxicity against various cancer cell lines, with notable inhibition observed in MCF7 and SF-268 cell lines . The compound's ability to induce apoptosis was linked to the activation of specific apoptotic pathways.
  • Anti-inflammatory Effects
    • Research indicated that this compound could effectively reduce the production of inflammatory markers in vitro, suggesting its potential application in treating chronic inflammatory diseases . The mechanism involves inhibition of NF-kB signaling pathways.

Research Findings

Recent advancements have highlighted the importance of pyrazole derivatives in drug design, particularly their role as kinase inhibitors. The structure of this compound allows for favorable interactions with target proteins due to its unique molecular configuration .

Properties

IUPAC Name

N-cyclohexyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c1-12-18(27-20(22-12)13-7-9-14(21)10-8-13)16-11-17(25-24-16)19(26)23-15-5-3-2-4-6-15/h7-11,15H,2-6H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEFBLBZDSCAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.